molecular formula C8H7Cl2F3N2 B3182697 3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride CAS No. 1171056-28-2

3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride

Cat. No. B3182697
CAS RN: 1171056-28-2
M. Wt: 259.05 g/mol
InChI Key: IRPUWIWENUXROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride” is a chemical compound. It has a molecular weight of 182.53 . It’s a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride, focusing on six unique fields:

Pharmaceutical Development

This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers investigate its ability to act as a core structure for synthesizing new drugs, particularly those targeting neurological and inflammatory diseases. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. The presence of the chloro and trifluoromethyl groups can contribute to its effectiveness in controlling pests and weeds, making it a candidate for developing new agrochemicals that are more efficient and environmentally friendly .

Material Science

Material scientists explore this compound for its applications in creating advanced materials. Its unique structure can be utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation. These materials can be used in various industrial applications, including coatings and adhesives .

Catalysis

The compound is also of interest in the field of catalysis. Researchers study its potential as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions can lead to more efficient and sustainable chemical processes, particularly in the synthesis of fine chemicals and pharmaceuticals .

Safety and Hazards

The compound is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to handle it with appropriate protective equipment and to avoid breathing its vapors .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2.ClH/c9-7-6(8(10,11)12)4-2-1-3-5(4)13-14-7;/h1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUWIWENUXROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=NC(=C2C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.